2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenoxy group, a methylphenyl group, and a piperidinyl group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Formation of the Methylphenyl Intermediate: This step involves the reaction of 4-methylbenzyl chloride with a suitable nucleophile to form the methylphenyl intermediate.
Coupling Reaction: The chlorophenoxy and methylphenyl intermediates are then coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or methylphenyl groups.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the piperidinyl group.
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propionamide: Contains a propionamide group instead of an acetamide group.
2-(2-bromophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Contains a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
The presence of the piperidinyl group in 2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide may confer unique biological activities or chemical properties compared to similar compounds. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-17-9-11-18(12-10-17)20(25-13-5-2-6-14-25)15-24-22(26)16-27-21-8-4-3-7-19(21)23/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,24,26) |
InChI Key |
CWACDFNRGZQZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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